molecular formula C7H6F3NO2 B2859383 6-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyridin-2-one CAS No. 2551116-03-9

6-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyridin-2-one

Cat. No. B2859383
CAS RN: 2551116-03-9
M. Wt: 193.125
InChI Key: JNNPQZBANUULCB-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyridin-2-one, also known as Deferiprone, is a chelating agent that is used to treat patients with iron overload caused by transfusion-dependent thalassemia. The drug has been approved for use in several countries, including the United States and the European Union. Deferiprone works by binding to excess iron in the body, allowing it to be excreted through the urine. In

Scientific Research Applications

Encapsulation and Supramolecular Chemistry

Research demonstrates the encapsulation of aromatic molecules within hexanuclear arene ruthenium cages, suggesting potential for supramolecular chemistry applications. These organometallic cations, synthesized using components like 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, indicate a strategy for building complex structures with applications ranging from drug delivery to the construction of molecular machines (Mattsson et al., 2008).

Organic Synthesis and Catalysis

The synthesis of 2,4,6-triarylpyridine derivatives is significant in pharmaceutical and biological research, demonstrating the broad utility of pyridine derivatives. These compounds have diverse applications, including as photosensitizers for photodynamic cancer therapy, highlighting their importance in medicinal chemistry (Maleki, 2015).

Material Science and Polymer Research

Polyimides derived from aromatic diamine monomers containing pyridine and fluorine show excellent solubility and thermal stability, making them suitable for high-performance materials in aerospace and electronics. Such polymers demonstrate the utility of pyridine derivatives in creating materials with specific mechanical and thermal properties (Zhang et al., 2007).

Catalysis and Organic Transformations

Studies on organoborane catalyzed regioselective hydroboration of pyridines provide insights into selective synthesis processes, which are crucial for the development of novel organic compounds with specific functionalities (Fan et al., 2015).

Luminescence and Magnetic Properties

Research into lanthanide clusters demonstrates the dual physical properties of such complexes, with potential applications in materials science for magnetic storage and luminescent materials. This highlights the role of pyridine derivatives in the development of functional materials with specific electronic and optical properties (Alexandropoulos et al., 2011).

properties

IUPAC Name

6-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h1-3,6,13H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNPQZBANUULCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyridin-2-one

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